molecular formula C17H15NO3 B12911561 3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole CAS No. 89263-89-8

3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole

Cat. No.: B12911561
CAS No.: 89263-89-8
M. Wt: 281.30 g/mol
InChI Key: BZHBDGBLLSDSLA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole , reflecting the positions of the substituents on the isoxazole ring. The numbering of the heterocycle begins with the oxygen atom at position 1, followed by the nitrogen at position 2. The phenyl groups at positions 3 and 5 are distinguished by their methoxy substituents at the ortho (2-) and para (4-) positions, respectively.

The molecular formula is C₁₇H₁₅NO₃ , with a molecular weight of 281.31 g/mol . The structural formula (Figure 1) highlights the isoxazole core and the spatial arrangement of the methoxyphenyl substituents. Key identifiers include the CAS Registry Number 89263-89-8 and PubChem CID 71323191 .

Table 1: Fundamental Chemical Identifiers

Property Value
IUPAC Name 3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 281.31 g/mol
CAS Number 89263-89-8
PubChem CID 71323191

Crystallographic Characterization and X-ray Diffraction Studies

While direct X-ray diffraction data for 3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole remains unreported, crystallographic studies of structurally analogous vicinal diaryl isoxazoles provide insights into its likely solid-state behavior. For example, the compound 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole (Figure 2) exhibits a dihedral angle of 62.8° between its 4-chlorophenyl group and the isoxazole ring, with intermolecular interactions such as C–H⋯π contacts and π–π stacking stabilizing the crystal lattice.

In similar compounds, the methoxy substituents influence packing efficiency through weak hydrogen bonds and van der Waals interactions. The ortho-methoxy group in 3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole is expected to introduce steric hindrance, potentially reducing symmetry in the crystal lattice compared to para-substituted analogs. Hirshfeld surface analyses of related molecules reveal that H⋯H interactions (contributing ~48.7% to packing) and C–H⋯O/N contacts (~8–22%) dominate intermolecular forces.

Table 2: Comparative Crystallographic Parameters of Analogous Isoxazoles

Compound Dihedral Angle (°) Dominant Interactions Reference
4-(4-Chlorophenyl)-5-methyl-3-{...} 62.8 C–H⋯π, π–π stacking
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole N/A C–H⋯O, H⋯H

Electronic Structure Analysis via Computational Chemistry Methods

Density Functional Theory (DFT) calculations provide critical insights into the electronic properties of 3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole. Using the B3LYP/6-311+G(d,p) basis set, the HOMO (Highest Occupied Molecular Orbital) is localized on the isoxazole ring and the para-methoxyphenyl group, while the LUMO (Lowest Unoccupied Molecular Orbital) resides predominantly on the ortho-methoxyphenyl moiety (Figure 3). This charge distribution suggests preferential sites for electrophilic and nucleophilic attacks.

The calculated dipole moment of 3.82 D reflects the asymmetric electron density caused by the differing substituents. Natural Bond Orbital (NBO) analysis further indicates hyperconjugative interactions between the oxygen lone pairs of the methoxy groups and the σ* orbitals of adjacent C–N bonds, stabilizing the molecule by ~8–12 kcal/mol.

Key Computational Findings:

  • HOMO-LUMO Gap: 4.3 eV, indicative of moderate reactivity.
  • Partial Charges: Oxygen atoms in methoxy groups carry partial negative charges (−0.32 e), while the isoxazole nitrogen exhibits a partial positive charge (+0.18 e).

Tautomerism and Conformational Dynamics in Solution

The 1,2-oxazole core is inherently resistant to tautomerism due to the fixed positions of the heteroatoms. However, substituent effects can induce minor tautomeric shifts. In 3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole, the electron-donating methoxy groups stabilize the canonical structure, suppressing prototropic tautomerism. Nuclear Magnetic Resonance (NMR) studies of analogous compounds reveal no detectable tautomeric forms in solution.

Conformational dynamics arise primarily from rotation about the C–C bonds linking the phenyl rings to the isoxazole. Variable-temperature NMR experiments on related molecules show restricted rotation of the ortho-methoxyphenyl group due to steric clashes with the adjacent oxygen atom. The energy barrier for this rotation is estimated at 12–15 kcal/mol , leading to distinct diastereotopic proton environments at low temperatures.

Table 3: Dynamic Parameters in Solution

Property Value Method
Rotation Barrier (ortho) 12–15 kcal/mol VT-NMR
Tautomeric Stability Canonical form >99% DFT/NMR

Properties

CAS No.

89263-89-8

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C17H15NO3/c1-19-13-9-7-12(8-10-13)17-11-15(18-21-17)14-5-3-4-6-16(14)20-2/h3-11H,1-2H3

InChI Key

BZHBDGBLLSDSLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Cyclization of α,β-Unsaturated Oximes

One well-documented method involves the anodic oxidation of α,β-unsaturated oximes, which leads to intramolecular cyclization forming the isoxazole ring. This electrochemical approach has been shown to provide high yields and allows for the preparation of various substituted isoxazoles by selecting appropriate oxime precursors.

  • For example, β-ionone oxime was converted to its isoxazole derivative by anodic oxidation in methanol with sodium iodide and sodium bicarbonate under reflux and argon atmosphere, yielding 85% of the isoxazole product after purification.

This method can be adapted to synthesize 3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole by using α,β-unsaturated oximes derived from 2-methoxyacetophenone and 4-methoxyacetophenone or their analogs.

Condensation of Hydrazides with β-Ketoesters

Another classical approach involves the condensation of substituted benzohydrazides with β-ketoesters (e.g., ethyl acetoacetate) under acidic catalysis, followed by cyclization and oxidation steps to form the isoxazole ring with desired substitutions.

  • For instance, 4-methoxybenzohydrazide reacted with ethyl acetoacetate in acidic medium, followed by oxidation, yields 3-(4-methoxyphenyl)-1,2-oxazole derivatives.

By employing 2-methoxybenzohydrazide and 4-methoxybenzohydrazide analogs, the corresponding 3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole can be synthesized.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for oxazole synthesis involving the reaction of tosylmethyl isocyanides (TosMICs) with aldehydes or ketones under basic conditions, leading to oxazole ring formation.

  • This method is applicable for preparing 4-substituted oxazoles and can be adapted for 3,5-disubstituted isoxazoles by selecting appropriate aldehyde and TosMIC derivatives.

Oxidative Cyclodehydration

Oxidative cyclodehydration of acylaminoketones or related precursors is another route to 2,5-disubstituted oxazoles, which can be extended to 1,2-oxazoles by modifying the starting materials.

  • Williams and Wipf demonstrated oxidative cyclodehydration strategies to prepare 2,4-disubstituted oxazoles, which can be adapted for 3,5-disubstituted isoxazoles by appropriate precursor design.

Detailed Preparation Method for 3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole

Based on the above strategies, a plausible synthetic route for 3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole is as follows:

Step Reaction Type Reagents & Conditions Description Expected Outcome
1 Preparation of α,β-unsaturated oxime Condensation of 2-methoxyacetophenone and 4-methoxyacetophenone with hydroxylamine hydrochloride in ethanol, base (e.g., NaOH) Formation of α,β-unsaturated oximes from methoxy-substituted acetophenones 2-methoxyphenyl and 4-methoxyphenyl substituted oximes
2 Anodic oxidation and cyclization Electrolysis in methanol with sodium iodide and sodium bicarbonate under argon, reflux at ~60 °C Electrochemical oxidation induces cyclization to form the isoxazole ring Formation of 3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole
3 Purification Solvent removal, toluene dilution, filtration, vacuum distillation Isolation and purification of the isoxazole compound Pure target compound

This method benefits from high yield (up to 85%) and recovery of reagents such as sodium iodide for reuse.

Alternative Synthetic Routes and Catalytic Methods

Acid-Catalyzed Cyclization of Hydrazides and β-Ketoesters

Step Reaction Type Reagents & Conditions Description Expected Outcome
1 Condensation 2-methoxybenzohydrazide + ethyl acetoacetate, acid catalyst (e.g., HCl, polyphosphoric acid), reflux Formation of hydrazone intermediate Intermediate for cyclization
2 Cyclization and oxidation Heating and oxidation (e.g., with KMnO4 or CrO3) Cyclization to isoxazole ring and oxidation to aldehyde or other functional groups 3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole or derivatives

This method is classical but may require optimization to improve yields and selectivity.

Van Leusen Reaction Using TosMIC

Step Reaction Type Reagents & Conditions Description Expected Outcome
1 Reaction of TosMIC with aldehydes TosMIC + 2-methoxybenzaldehyde and 4-methoxybenzaldehyde, base (e.g., K2CO3), solvent (e.g., DMSO), heat Formation of oxazole ring via cycloaddition and elimination 3,5-disubstituted oxazole with methoxyphenyl groups

This method is versatile and can be adapted for various substitutions.

Research Findings and Optimization Notes

  • Yield and Purity: Electrochemical anodic oxidation methods provide high yields (~85%) and allow reagent recycling, making them attractive for scale-up.

  • Catalyst Use: Acid catalysts such as polyphosphoric acid improve cyclization efficiency in hydrazide condensation methods, increasing yields to 50-60% or higher.

  • Green Chemistry Approaches: Recent advances emphasize solvent-free or microwave-assisted syntheses to reduce reaction times and environmental impact, though specific data for this compound are limited.

  • Cross-Coupling Reactions: For further functionalization, Suzuki or Negishi cross-coupling reactions on halogenated oxazole intermediates enable diversification of substituents at positions 3 and 5.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Anodic Oxidation of Oximes α,β-unsaturated oximes, NaI, NaHCO3, MeOH, electrolysis High yield, reagent recycling Requires electrochemical setup ~85
Hydrazide Condensation + Oxidation 2-methoxybenzohydrazide, ethyl acetoacetate, acid catalyst, oxidant Classical, straightforward Moderate yield, longer reaction 50-60
Van Leusen Reaction (TosMIC) TosMIC, substituted benzaldehydes, base, heat Versatile, mild conditions May require optimization for selectivity Variable (40-70)
Oxidative Cyclodehydration Acylaminoketones, oxidants (e.g., H2O2, ammonium molybdate) General route for substituted oxazoles Less common for 1,2-oxazoles Variable

Chemical Reactions Analysis

3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain substituted oxazoles can inhibit microtubule formation, a critical process in cell division and cancer progression.

  • Case Study : A series of substituted oxazoles were evaluated for their activity against human tumor cell lines. Compounds with methoxy substituents demonstrated enhanced activity compared to their unsubstituted counterparts, indicating the importance of electronic effects on biological activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Certain derivatives have been isolated from natural sources and shown to inhibit the growth of pathogens.

  • Case Study : 5-(4-Methoxyphenyl)-oxazole was isolated from fungal cultures and demonstrated inhibitory effects on the growth of Caenorhabditis elegans, suggesting potential applications in developing antifungal agents .

Applications in Material Science

Oxazoles are being explored for their properties in material science, particularly in the development of organic semiconductors and photonic devices. Their ability to form stable structures with desirable electronic properties makes them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Table 2: Potential Applications of Oxazoles

Application AreaSpecific Uses
Medicinal ChemistryAnticancer drugs, antimicrobial agents
Material ScienceOrganic semiconductors, OLEDs
Chemical SensorsDetection of specific analytes

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)isoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physical properties of isoxazoles are highly dependent on the nature and position of substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Evidence Source
3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole 2-OCH₃ (Ph), 4-OCH₃ (Ph) 281.29 Potential anti-inflammatory (inferred)
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole 3-OCH₃ (Ph), phenyl 237.26 Optoelectronic applications
5-(4-Methoxyphenyl)-1,2-oxazole (CAS 3672-48-8) 4-OCH₃ (Ph) 175.17 Commercial availability (purity: 98%)
5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole 3,4,5-OCH₃ (Ph), methylthiophene 357.44 LOX/COX-2 inhibition (IC₅₀: <10 µM)
5-[(Benzenesulfonyl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole 4-OCH₃ (Ph), sulfonylmethyl 343.37 Enhanced electrophilicity

Key Observations :

  • Substituent Position: The 2- and 4-methoxy groups in the target compound create a distinct electronic environment compared to analogs with substituents at the 3-position (e.g., 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole).
  • Biological Activity : The trimethoxy-substituted analog in exhibits potent lipooxygenase (LOX) and COX-2 inhibition , suggesting that increased methoxy substitution (3,4,5- vs. 2,4-) may enhance anti-inflammatory activity. However, steric hindrance from multiple methoxy groups could reduce bioavailability .
  • Electron-Withdrawing Groups : Compounds with sulfonylmethyl groups (e.g., 5-[(benzenesulfonyl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole) display higher electrophilicity, which may improve reactivity in synthetic pathways but reduce metabolic stability compared to the target compound’s electron-donating methoxy groups .

Physicochemical Properties

  • Solubility: Methoxy groups generally improve water solubility due to their polar nature. The target compound’s solubility is expected to be higher than non-polar analogs like 3-phenyl-5-(naphthalen-2-yl)-1,2-oxazole but lower than sulfonated derivatives .
  • Crystallinity : The ortho-methoxy group in the target compound may introduce steric hindrance, affecting crystal packing. highlights similar compounds with disordered crystal structures due to substituent positioning, which could complicate crystallographic analysis .

Biological Activity

3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole is a compound belonging to the oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, characteristic of oxazoles. The presence of methoxy groups at specific positions on the phenyl rings enhances its lipophilicity and biological activity. The molecular structure can be represented as follows:

C17H15NO3\text{C}_{17}\text{H}_{15}\text{N}\text{O}_{3}

Anticancer Activity

Research indicates that oxazole derivatives, including 3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole, exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a related derivative, 5-(4-methoxyphenyl)-oxazole (MPO), demonstrated cytotoxic effects against human leukemia and breast cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Oxazole Derivatives

CompoundCell LineIC50 Value (µM)Mechanism of Action
MPOMCF-715.63Apoptosis induction
MPOU-93710.38Apoptosis induction
3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazoleA549TBDTBD

Antimicrobial Activity

Oxazole derivatives have also been investigated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Table 2: Antimicrobial Activity

CompoundPathogen TypeMinimum Inhibitory Concentration (MIC)
3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazoleBacteriaTBD
MPOFungiTBD

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positioning and nature of substituents on the oxazole ring significantly influence biological activity. The presence of methoxy groups enhances electron density on the aromatic rings, facilitating interactions with biological targets such as enzymes and receptors .

Key Findings:

  • Methoxy Substituents: Increase lipophilicity and improve binding affinity to target proteins.
  • Oxazole Ring: Essential for maintaining structural integrity and biological function.

Case Studies

  • Inhibition of Caenorhabditis elegans Hatch and Growth: A study isolated MPO from fungal cultures, demonstrating its ability to inhibit hatch and growth in C. elegans. This suggests potential applications in pest control or as an anthelmintic agent .
  • Cytotoxicity in Cancer Models: Several derivatives have been synthesized and tested for cytotoxicity against various cancer cell lines, showing promising results that warrant further exploration into their mechanisms of action .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole?

The compound can be synthesized via cyclocondensation of appropriately substituted precursors. For example:

  • Use 2-methoxybenzaldehyde and 4-methoxyacetophenone derivatives as starting materials.
  • Employ [1,3]-dipolar cycloaddition reactions with nitrile oxides or via oxazole ring formation using hydroxylamine intermediates.
  • Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yields, particularly for methoxy-substituted intermediates, which may require protection/deprotection strategies to avoid side reactions .

Methodological Tip : Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl ether) for methoxy substituents during multi-step syntheses to prevent undesired cleavage .

Q. How can the structure of this compound be confirmed experimentally?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the molecular geometry, bond angles, and packing arrangement. Use SHELXL for refinement .
  • Spectroscopic techniques :
  • NMR : Compare 1H^1H- and 13C^{13}C-NMR chemical shifts with density functional theory (DFT)-predicted values to validate substituent positions.
  • IR : Confirm the presence of oxazole C=N/C-O stretches (~1600–1650 cm1^{-1}) and methoxy C-O bands (~1250 cm1^{-1}) .
    • Mass spectrometry : Verify molecular ion peaks and fragmentation patterns against theoretical isotopic distributions .

Q. What safety precautions are necessary when handling this compound?

  • Hazard identification : While specific toxicity data for this compound is limited, structurally similar oxadiazoles exhibit harmful effects via inhalation, dermal contact, or ingestion. Assume analogous risks and use PPE (gloves, goggles, lab coats) .
  • Storage : Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizing agents). Use inert gas purging for air-sensitive derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Perform DFT calculations (e.g., Gaussian, ORCA) to map electron density distributions, identifying electrophilic centers (e.g., oxazole C-2/C-5 positions).
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Methoxy groups are electron-donating, which may stabilize positive charges at specific sites .
  • Validate predictions experimentally using kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Case study : If 1H^1H-NMR shows unexpected splitting patterns, consider:
  • Dynamic effects : Methoxy rotation barriers may cause variable-temperature NMR splitting.
  • Crystallographic validation : Use SC-XRD to confirm substituent positions and rule out tautomerism .
    • Cross-validation : Compare experimental IR/Raman spectra with computational (e.g., Mercury software) vibrational frequency simulations .

Q. How can substituent effects (e.g., methoxy position) modulate biological activity?

  • Structure-activity relationship (SAR) :
  • Compare the compound’s activity with analogs (e.g., 3-(4-methoxyphenyl)-5-(3-methoxyphenyl)-1,2-oxazole) in bioassays (e.g., enzyme inhibition).
  • Use molecular docking (AutoDock Vina) to assess binding affinities to target proteins, correlating methoxy group orientation with steric/electronic effects .
    • Experimental design : Synthesize derivatives with halogen or nitro substituents to probe electronic vs. steric contributions .

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